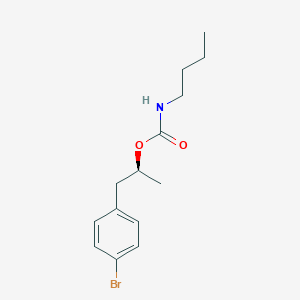
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromophenyl group attached to a propan-2-yl chain, which is further linked to a butylcarbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate typically involves the following steps:
Bromination: The starting material, phenylpropane, undergoes bromination to introduce a bromine atom at the para position of the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to ensure precise control over reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance the efficiency of the bromination and carbamoylation steps.
化学反応の分析
Types of Reactions
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and butyl alcohol.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Hydrolysis Products: Amine and butyl alcohol are the primary products of hydrolysis.
科学的研究の応用
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a tool compound in biological research to study enzyme interactions and cellular pathways.
作用機序
The mechanism of action of (2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting their activity and downstream pathways.
Receptor Binding: It can bind to specific receptors, modulating their function and influencing cellular responses.
類似化合物との比較
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 4-[(4-Bromophenyl)ethynyl]pyridine
Uniqueness
(2S)-1-(4-Bromophenyl)propan-2-yl butylcarbamate is unique due to its specific structural features, such as the combination of a bromophenyl group with a butylcarbamate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
918441-57-3 |
|---|---|
分子式 |
C14H20BrNO2 |
分子量 |
314.22 g/mol |
IUPAC名 |
[(2S)-1-(4-bromophenyl)propan-2-yl] N-butylcarbamate |
InChI |
InChI=1S/C14H20BrNO2/c1-3-4-9-16-14(17)18-11(2)10-12-5-7-13(15)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17)/t11-/m0/s1 |
InChIキー |
HIRKXDVNONDALU-NSHDSACASA-N |
異性体SMILES |
CCCCNC(=O)O[C@@H](C)CC1=CC=C(C=C1)Br |
正規SMILES |
CCCCNC(=O)OC(C)CC1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















